molecular formula C9H8ClFO B11908092 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol

4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11908092
M. Wt: 186.61 g/mol
InChI Key: PBYYFKQRHCNAKR-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H8ClFO. This compound is a derivative of indanone, characterized by the presence of chlorine and fluorine atoms on the indanone ring. It is a white crystalline solid at room temperature and is soluble in organic solvents such as alcohols and ethers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one. One common method includes the following steps :

    Reduction: 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one is dissolved in methanol, and sodium borohydride is added at room temperature. The reaction mixture is stirred for 20 minutes.

    Acid Workup: The reaction mixture is then treated with hydrochloric acid, ethyl acetate, and water at 0°C. The layers are separated, and the organic layer is washed with brine and dried over magnesium sulfate.

    Purification: The solvent is evaporated under reduced pressure to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. The presence of chlorine and fluorine atoms may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol can be compared with other similar compounds, such as:

    4-Chloro-2,3-dihydro-1H-inden-1-ol: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    7-Fluoro-2,3-dihydro-1H-inden-1-ol: Lacks the chlorine atom, which may influence its chemical properties and applications.

    2,3-Dihydro-1H-inden-1-ol: Lacks both chlorine and fluorine atoms, making it less reactive and potentially less biologically active.

The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

4-chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H8ClFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2

InChI Key

PBYYFKQRHCNAKR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1O)F)Cl

Origin of Product

United States

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